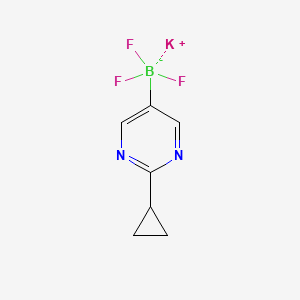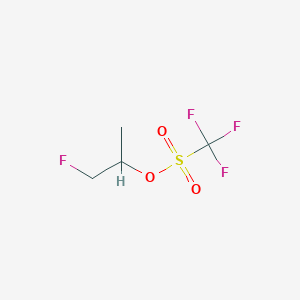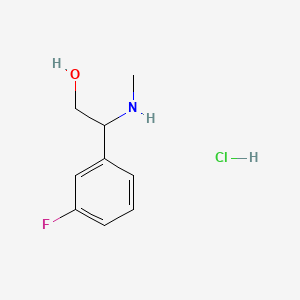
Potassium (4-(but-3-en-1-yl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The unique structure of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide makes it a valuable reagent in organic synthesis, offering advantages such as moisture and air stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide typically involves the reaction of 4-(but-3-en-1-yl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide, often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura reactions.
Aplicaciones Científicas De Investigación
Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the organotrifluoroborate transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s stability and reactivity make it an efficient reagent in these reactions .
Comparación Con Compuestos Similares
- Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroborate
Comparison: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is unique due to its but-3-en-1-yl substituent, which provides additional reactivity and versatility in synthetic applications. Compared to other potassium organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling .
Propiedades
Fórmula molecular |
C10H11BF3K |
|---|---|
Peso molecular |
238.10 g/mol |
Nombre IUPAC |
potassium;(4-but-3-enylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H11BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h2,5-8H,1,3-4H2;/q-1;+1 |
Clave InChI |
SOMVCXDAYSDTRI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)CCC=C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
![N-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13475970.png)



![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)



![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)

![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)

